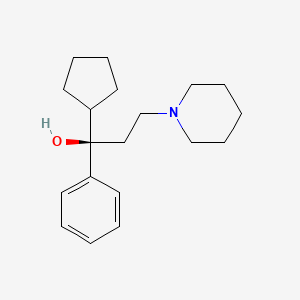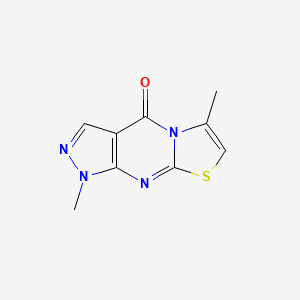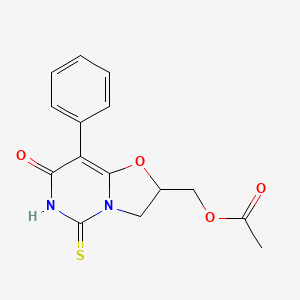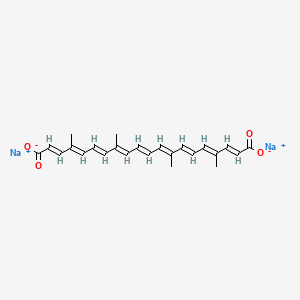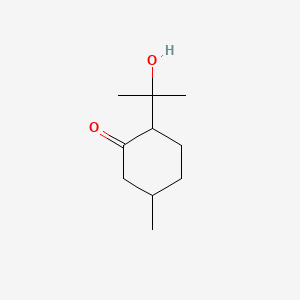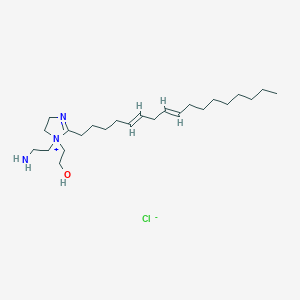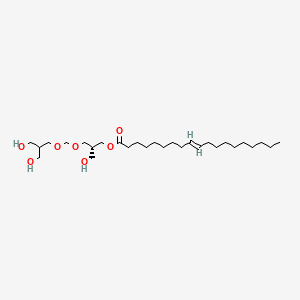
Dipentaerythritol oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentaerythritol oleate is an ester derived from dipentaerythritol and oleic acid. It is a versatile compound used in various industrial applications due to its unique chemical properties. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of lubricants, coatings, and plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentaerythritol oleate is synthesized through the esterification of dipentaerythritol with oleic acid. The reaction typically involves heating dipentaerythritol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C and 200°C, to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent product quality. The use of continuous reactors and advanced purification techniques, such as vacuum distillation, helps in achieving high yields and purity of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentaerythritol oleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various esters and ethers depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Dipentaerythritol oleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible lubricants for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of lubricants, coatings, adhesives, and plasticizers
Wirkmechanismus
The mechanism of action of dipentaerythritol oleate involves its interaction with various molecular targets. In lubrication, it forms a thin film on surfaces, reducing friction and wear. In drug delivery, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bonds in this compound can undergo hydrolysis, releasing the active components at the target site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol: A precursor to dipentaerythritol, used in similar applications but with different properties.
Trimethylolethane: Another polyol used in the production of resins and coatings.
Neopentyl glycol: Used in the synthesis of polyesters and plasticizers.
Uniqueness
Dipentaerythritol oleate stands out due to its higher molecular weight and multiple ester groups, which enhance its lubricating properties and thermal stability compared to similar compounds. Its unique structure allows for better performance in high-temperature applications and provides superior resistance to oxidation .
Eigenschaften
CAS-Nummer |
71010-54-3 |
|---|---|
Molekularformel |
C28H54O7 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
[(2R)-3-hydroxy-2-[[3-hydroxy-2-(hydroxymethyl)propoxy]methoxymethyl]propyl] (E)-nonadec-9-enoate |
InChI |
InChI=1S/C28H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(32)35-24-27(21-31)23-34-25-33-22-26(19-29)20-30/h10-11,26-27,29-31H,2-9,12-25H2,1H3/b11-10+/t27-/m1/s1 |
InChI-Schlüssel |
DFUONQUWPYWPGU-JZILDOMLSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](CO)COCOCC(CO)CO |
Kanonische SMILES |
CCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)COCOCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)

![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

